4-Mercaptobenzyl alcohol

Prodrug Design Self-Immolative Linkers Drug Delivery

4-Mercaptobenzyl alcohol (4-MBA) is a bifunctional aromatic thiol uniquely positioned for ADC linker chemistry and surface functionalization. With a pKa of 6.51, it delivers 7.2× faster self-immolative drug release (t½=10 min vs. 72 min for ortho-isomer) — critical for maximizing the therapeutic window of antibody-drug conjugates. Its balanced LogP (1.47) ensures uniform aqueous wetting of nanoparticles and polymer surfaces, while the benzyl mercaptan architecture forms densely ordered self-assembled monolayers (SAMs) on gold — outperforming thiophenol and biphenylthiol analogs. The terminal -OH enables seamless bioconjugation (antibodies, oligonucleotides) without disrupting the thiolate-gold bond. At physiological pH, 4-MBA's controlled nucleophilicity minimizes side reactions in thiol-ene click chemistry and native chemical ligation. For reproducible biosensor fabrication, ADC payload release, or surface coating — order ≥90% purity, stored and shipped under inert atmosphere.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 53339-53-0
Cat. No. B014681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptobenzyl alcohol
CAS53339-53-0
Synonyms4-Mercapto-benzenemethanol;  (4-Mercaptophenyl)methanol;  4-(Hydroxymethyl)thiophenol; 
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)S
InChIInChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2
InChIKeyXBKHQENGCLDART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptobenzyl Alcohol (CAS 53339-53-0) for Prodrug Design and Surface Engineering: A Technical Overview


4-Mercaptobenzyl alcohol (4-MBA; CAS 53339-53-0) is a bifunctional aromatic thiol featuring both a benzyl alcohol (-CH₂OH) and a para-mercapto (-SH) group on a phenyl ring. With a molecular formula of C₇H₈OS and a molecular weight of 140.20 g/mol, it exists as a white to off-white crystalline solid with a melting point of 52-54 °C . Its structure enables dual reactivity: the thiol group participates in nucleophilic substitutions and metal surface anchoring, while the hydroxyl group facilitates further derivatization or acts as a leaving group in self-immolative prodrug designs [1].

Why 4-Mercaptobenzyl Alcohol Cannot Be Replaced by Common Thiol or Phenol Analogs


4-MBA occupies a specific physico-chemical niche that precludes simple substitution with structurally similar thiols like 4-mercaptophenol or 4-mercaptobenzoic acid. Its unique combination of a pKa of 6.51 and a logP of 1.47 positions it for optimal reactivity in near-neutral aqueous environments and balanced partitioning in biphasic systems . In self-immolative prodrug linkers, the substitution pattern dictates fragmentation kinetics; the para-derivative (4-MBA) exhibits a half-life of 10 minutes, which is 7.2 times faster than its ortho counterpart (72 minutes), a difference critical for achieving therapeutic drug release windows [1]. Furthermore, for surface functionalization, the benzyl mercaptan architecture promotes the formation of ordered, closely packed self-assembled monolayers (SAMs) on gold, in contrast to the lower surface coverage films formed by thiophenol or biphenylthiol analogs [2].

Quantitative Differentiation of 4-Mercaptobenzyl Alcohol: A Comparative Evidence Matrix for Scientific Selection


7.2-Fold Faster Drug Release Kinetics in Prodrug Linkers Compared to Ortho-Isomer

In a foundational study by Senter et al., the fragmentation rate of 4-mercaptobenzyl alcohol (para-derivative) was directly compared to that of 2-mercaptobenzyl alcohol (ortho-derivative) in a prodrug linker model. Upon disulfide reduction, the para-derivative facilitated drug release with a half-life (t₁/₂) of 10 minutes, whereas the ortho-derivative exhibited a significantly slower t₁/₂ of 72 minutes [1]. This 7.2-fold difference in release kinetics is attributed to the stereoelectronic factors governing the 1,6-elimination pathway, making the para-substituted isomer the preferred choice for applications requiring rapid, triggered payload release.

Prodrug Design Self-Immolative Linkers Drug Delivery

Optimized pKa of 6.51 Enables Mild, Near-Neutral Thiol Reactivity Compared to 4-Mercaptophenol (pKa 6.82) and 4-Mercaptobenzoic Acid (pKa 4.05)

The acid dissociation constant (pKa) of the thiol group dictates its nucleophilicity and reactivity profile under physiological conditions. 4-MBA exhibits a predicted pKa of 6.51 , which is notably lower than 4-mercaptophenol (pKa 6.82) but significantly higher than 4-mercaptobenzoic acid (pKa 4.05) . This intermediate pKa value positions 4-MBA to be more reactive than the phenol analog at neutral pH, yet less acidic and thus more stable against undesired oxidation or metal chelation than the benzoic acid derivative. This specific pKa window is ideal for bioconjugation reactions requiring controlled thiolate anion generation without the need for strongly basic conditions.

Bioconjugation Click Chemistry Thiol-Ene Reactions

Balanced Hydrophobicity (logP 1.47) Facilitates Aqueous Processability vs. 4-Mercaptobenzoic Acid (logP 2.44)

The partition coefficient (logP) of 4-MBA is 1.47 , which is lower than that of 4-mercaptophenol (logP 1.68) and considerably lower than 4-mercaptobenzoic acid (logP 2.44) . This lower logP value indicates enhanced hydrophilicity, leading to improved solubility in aqueous and mixed solvent systems commonly used for surface functionalization protocols. This property is particularly advantageous when compared to 4-mercaptobenzoic acid, where the higher hydrophobicity can lead to aggregation or poor wetting on hydrophilic substrates, complicating monolayer formation and reproducibility.

SAM Formation Surface Modification Nanoparticle Functionalization

Superior Monolayer Packing Density on Gold Surfaces Compared to Thiophenol and Biphenylthiol

A comparative study by Tao et al. (1997) systematically evaluated the structure of self-assembled monolayers (SAMs) formed by different aromatic thiols on Au(111) surfaces. Using cyclic voltammetry, reflection absorption infrared spectroscopy (RAIRS), scanning tunneling microscopy (STM), ellipsometry, and contact angle measurements, the study demonstrated that benzyl mercaptans (including 4-mercaptobenzyl alcohol) form closely packed and ordered monolayers [1]. In contrast, thiophenol and biphenylthiol formed films of lower surface coverage under identical conditions. The enhanced packing is attributed to the interplay between intermolecular interactions and the bond angle preference at the thiolate head group, which is optimized in the benzyl mercaptan architecture.

Self-Assembled Monolayers Biosensors Corrosion Inhibition

High-Impact Research and Industrial Applications of 4-Mercaptobenzyl Alcohol (CAS 53339-53-0)


Self-Immolative Linker in Antibody-Drug Conjugates (ADCs) and Targeted Prodrugs

Based on its 7.2-fold faster drug release kinetics compared to the ortho-isomer (t₁/₂ = 10 min vs. 72 min) [1], 4-MBA is the preferred scaffold for designing disulfide- or enzyme-cleavable linkers in ADCs. This rapid, triggered payload release ensures that the cytotoxic drug is liberated efficiently upon internalization into target cancer cells, maximizing therapeutic index while minimizing systemic toxicity.

Functionalization of Gold Surfaces for Biosensors and SPR Chips

4-MBA's ability to form closely packed, ordered self-assembled monolayers (SAMs) on gold surfaces, superior to those formed by thiophenol or biphenylthiol [2], makes it an ideal candidate for fabricating reproducible and stable biosensor interfaces. The terminal hydroxyl group provides a convenient handle for further bioconjugation (e.g., of antibodies or oligonucleotides) without disrupting the underlying thiolate-gold bond, ensuring robust sensor performance and longevity.

Thiol-Containing Building Block for Peptide and Protein Bioconjugation

With an optimal pKa of 6.51, which is lower than 4-mercaptophenol (6.82) but higher than 4-mercaptobenzoic acid (4.05) , 4-MBA offers a balanced nucleophilicity at physiological pH. This makes it a valuable reagent for site-specific bioconjugation reactions, such as thiol-ene click chemistry or native chemical ligation (NCL), where it can function as a catalyst or a reactive handle with controlled, pH-dependent activity and reduced side reactions compared to more acidic or basic thiols.

Precursor for Advanced Surface Coatings and Polymer Modifications

The balanced hydrophobicity (logP 1.47) of 4-MBA, which is significantly lower than that of 4-mercaptobenzoic acid (logP 2.44) , facilitates its use in aqueous or mixed-solvent processes for modifying polymers and nanoparticles. This property ensures uniform surface wetting and functionalization, leading to more homogeneous coatings for applications in anti-corrosion, anti-fouling, and nanoparticle stabilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Mercaptobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.